(6-Methylquinolin-3-yl)boronic acid
Overview
Description
“(6-Methylquinolin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C10H10BNO2 . It has a molecular weight of 187.01 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular structure of “(6-Methylquinolin-3-yl)boronic acid” can be represented by the InChI code 1S/C10H10BNO2/c1-7-2-3-10-8(4-7)5-9(6-12-10)11(13)14/h2-6,13-14H,1H3
. The corresponding InChI Key is YDBDSKYPNQEAIU-UHFFFAOYSA-N
.
Chemical Reactions Analysis
Boronic acids, including “(6-Methylquinolin-3-yl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a palladium-catalyzed carbon–carbon bond-forming reaction that is widely used due to its mild and functional group tolerant reaction conditions . Boronic acids are also susceptible to side reactions such as protodeboronation, oxidation, and palladium-catalyzed homocoupling .
Physical And Chemical Properties Analysis
“(6-Methylquinolin-3-yl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
1. Fluorescent Boronic Acids for Diol Recognition
(6-Methylquinolin-3-yl)boronic acid is part of a class of fluorescent boronic acids with high affinities for diol-containing compounds at physiological pH. Isoquinolinylboronic acids, a similar class, have shown strong binding affinities towards D-glucose and cis-cyclohexanediol, coupled with significant fluorescence changes, indicating their potential use in sensor design for glucose and other diols (Cheng et al., 2010).
2. Wavelength-ratiometric pH Sensors
6-Aminoquinolinium boronic acid probes, closely related to (6-Methylquinolin-3-yl)boronic acid, have been used to create wavelength-ratiometric and colorimetric pH sensors. These sensors can determine changes in pH around physiological levels, despite the presence of background saccharides like glucose and fructose, highlighting their application in medical diagnostics and research (Badugu et al., 2005).
3. Selective Fluorescent Chemosensors
Boronic acids, including (6-Methylquinolin-3-yl)boronic acid, interact with diols to form cyclic esters, which can be used in fluorescent sensors to probe carbohydrates and bioactive substances. These sensors have applications in detecting substances like L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, vital for disease prevention, diagnosis, and treatment (Huang et al., 2012).
4. Biomedical Applications
Boronic acid polymers, including those derived from (6-Methylquinolin-3-yl)boronic acid, have been used in various biomedical applications, such as the treatment of HIV, obesity, diabetes, and cancer. Their unique reactivity, solubility, and responsive nature make them valuable in developing new biomaterials and therapeutics (Cambre & Sumerlin, 2011).
5. Boronic Acid-Catalyzed Reactions
Boronic acids are versatile in organic reactions and catalysis. They enable reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals, highlighting their role in synthesizing functionalized cyclohexanes and other complex organic molecules (Hashimoto et al., 2015).
properties
IUPAC Name |
(6-methylquinolin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-2-3-10-8(4-7)5-9(6-12-10)11(13)14/h2-6,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBDSKYPNQEAIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC(=C2)C)N=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylquinolin-3-yl)boronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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